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Abstract
Enazadrem Phosphate, the phosphate salt of enazadrem (also known as suzetrigine or VX-

548), is a first-in-class, orally bioavailable, and highly selective inhibitor of the voltage-gated

sodium channel NaV1.8.[1][2] This channel is a genetically validated target for pain, as it is

preferentially expressed in peripheral nociceptive neurons and plays a critical role in the

transmission of pain signals.[1][3] This technical guide provides a comprehensive overview of

the in vitro studies that have characterized the potency, selectivity, and mechanism of action of

Enazadrem Phosphate, establishing its profile as a promising non-opioid analgesic.

Mechanism of Action
Enazadrem acts as a potent allosteric inhibitor of the NaV1.8 channel. Unlike traditional

channel blockers that physically occlude the pore, Enazadrem employs a novel mechanism by

binding to the channel's second voltage-sensing domain (VSD2).[1][2] This binding stabilizes

the channel in a closed, non-conducting state, thereby preventing the influx of sodium ions that

is necessary for the propagation of action potentials in pain-sensing neurons.[1][2] This

allosteric inhibition results in a tonic, state-dependent block of NaV1.8.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1671267?utm_src=pdf-interest
https://www.benchchem.com/product/b1671267?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/39775738/
https://www.researchgate.net/publication/387826639_Pharmacology_and_Mechanism_of_Action_of_Suzetrigine_a_Potent_and_Selective_NaV18_Pain_Signal_Inhibitor_for_the_Treatment_of_Moderate_to_Severe_Pain
https://pubmed.ncbi.nlm.nih.gov/39775738/
https://pubmed.ncbi.nlm.nih.gov/40601424/
https://www.benchchem.com/product/b1671267?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/39775738/
https://www.researchgate.net/publication/387826639_Pharmacology_and_Mechanism_of_Action_of_Suzetrigine_a_Potent_and_Selective_NaV18_Pain_Signal_Inhibitor_for_the_Treatment_of_Moderate_to_Severe_Pain
https://pubmed.ncbi.nlm.nih.gov/39775738/
https://www.researchgate.net/publication/387826639_Pharmacology_and_Mechanism_of_Action_of_Suzetrigine_a_Potent_and_Selective_NaV18_Pain_Signal_Inhibitor_for_the_Treatment_of_Moderate_to_Severe_Pain
https://pubmed.ncbi.nlm.nih.gov/39775738/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671267?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

NaV1.8 Channel
(Closed State) VSD2

Stabilizes Closed State

Enazadrem
(VX-548)

 Binds to VSD2

Blocks Na+ Influx
& Pain Signal

 Leads to

Click to download full resolution via product page

Figure 1: Allosteric Inhibition of NaV1.8 by Enazadrem (VX-548).

In Vitro Potency and Selectivity
The potency and selectivity of Enazadrem have been rigorously determined using patch-clamp

electrophysiology techniques in recombinant cell lines expressing various human NaV channel

subtypes. These studies have demonstrated that Enazadrem is exceptionally potent against

NaV1.8 with a sub-nanomolar half-maximal inhibitory concentration (IC50).

Potency on Human NaV1.8
Quantitative analysis reveals that Enazadrem (VX-548) inhibits human NaV1.8 channels with

an IC50 value of approximately 0.7 nM.[4] Some studies have reported values as low as 0.27

nM, confirming its high potency.

Selectivity Profile
A key attribute of Enazadrem is its remarkable selectivity for NaV1.8 over other NaV channel

subtypes, which are expressed in the central nervous system, heart, and skeletal muscle. The

compound displays at least a 31,000-fold selectivity for NaV1.8 over all other tested subtypes,

including NaV1.1 through NaV1.7 and NaV1.9.[1][2][4] This high selectivity is crucial for

minimizing the potential for off-target effects, such as CNS or cardiovascular adverse events,

that have limited the development of less selective sodium channel blockers.[3]
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Channel Subtype IC50 (nM)
Selectivity vs. NaV1.8
(Fold)

hNaV1.8 ~0.7 -

hNaV1.1 >21,700 >31,000

hNaV1.2 >21,700 >31,000

hNaV1.3 >21,700 >31,000

hNaV1.4 >21,700 >31,000

hNaV1.5 >21,700 >31,000

hNaV1.6 >21,700 >31,000

hNaV1.7 >21,700 >31,000

hNaV1.9 >21,700 >31,000

Table 1: In Vitro Potency and Selectivity of Enazadrem (VX-548) Against Human Voltage-
Gated Sodium (hNaV) Channel Subtypes. Data derived from statements of ≥31,000-fold

selectivity.[1][2][4]
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Figure 2: Selectivity Profile of Enazadrem (VX-548).

Experimental Protocols
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The characterization of Enazadrem's in vitro pharmacology relies heavily on the whole-cell

patch-clamp electrophysiology technique. This method allows for the direct measurement of

ionic currents through specific channels expressed in heterologous systems, such as Human

Embryonic Kidney (HEK293) cells.

Whole-Cell Patch-Clamp Electrophysiology Workflow
The general workflow involves preparing cells that are genetically modified to express the

human NaV channel of interest, establishing a high-resistance (giga-ohm) seal between a

glass micropipette and the cell membrane, and then rupturing the membrane patch to gain

electrical access to the cell's interior. This "whole-cell" configuration allows for the precise

control of the membrane voltage and the recording of the resulting ionic currents in response to

various voltage protocols, both before and after the application of the test compound.
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Figure 3: Experimental Workflow for Patch-Clamp Electrophysiology.

Representative Protocol for IC50 Determination
Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the gene

encoding the human NaV1.8 channel alpha subunit and the auxiliary beta-1 subunit.
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Intracellular Solution (Pipette Solution):

CsF: 110 mM

CsCl: 10 mM

HEPES: 10 mM

EGTA: 10 mM

NaCl: 10 mM

Adjusted to pH 7.2 with CsOH.

Extracellular Solution (Bath Solution):

NaCl: 135 mM

KCl: 4 mM

CaCl2: 2 mM

MgCl2: 1 mM

HEPES: 10 mM

Glucose: 10 mM

Adjusted to pH 7.4 with NaOH.

Voltage Protocol:

Holding Potential: Cells are held at a membrane potential of -120 mV to ensure channels

are in a resting, closed state.

Test Pulse: A depolarizing voltage step to 0 mV for 20-50 milliseconds is applied to elicit a

peak inward sodium current.

Compound Application: Enazadrem is perfused into the bath at varying concentrations.
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Measurement: The peak inward current is measured before (control) and after

equilibration with each concentration of the compound.

Data Analysis: The percentage of current inhibition at each concentration is calculated

relative to the control. The resulting concentration-response curve is fitted with a Hill

equation to determine the IC50 value.

Conclusion
The comprehensive in vitro characterization of Enazadrem Phosphate (VX-548) demonstrates

its exceptional potency and selectivity as an inhibitor of the NaV1.8 sodium channel. Through a

novel, allosteric mechanism of action, it effectively blocks the channel responsible for

transmitting pain signals in the peripheral nervous system. The data, generated through

rigorous electrophysiological methods, strongly support its development as a first-in-class, non-

addictive analgesic for the treatment of moderate-to-severe pain.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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